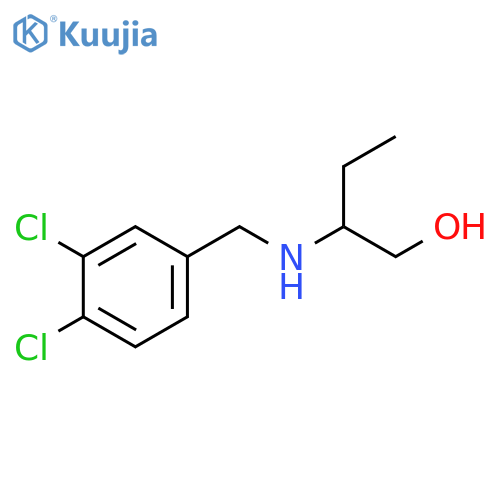Cas no 893583-63-6 (2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)

893583-63-6 structure
商品名:2-{(3,4-dichlorophenyl)methylamino}butan-1-ol
2-{(3,4-dichlorophenyl)methylamino}butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Butanol, 2-[[(3,4-dichlorophenyl)methyl]amino]-
- 2-{(3,4-dichlorophenyl)methylamino}butan-1-ol
-
- インチ: 1S/C11H15Cl2NO/c1-2-9(7-15)14-6-8-3-4-10(12)11(13)5-8/h3-5,9,14-15H,2,6-7H2,1H3
- InChIKey: ANBJZCUFUYRUDR-UHFFFAOYSA-N
- ほほえんだ: C(O)C(NCC1=CC=C(Cl)C(Cl)=C1)CC
2-{(3,4-dichlorophenyl)methylamino}butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168541-0.25g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 0.25g |
$381.0 | 2023-09-20 | ||
| Enamine | EN300-168541-2.5g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 2.5g |
$810.0 | 2023-09-20 | ||
| Enamine | EN300-168541-0.05g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 0.05g |
$348.0 | 2023-09-20 | ||
| Enamine | EN300-168541-5g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 5g |
$1199.0 | 2023-09-20 | ||
| Enamine | EN300-168541-10g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 10g |
$1778.0 | 2023-09-20 | ||
| Enamine | EN300-168541-1.0g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-168541-0.1g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 0.1g |
$364.0 | 2023-09-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028179-1g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
| Enamine | EN300-168541-10.0g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 10g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-168541-5.0g |
2-{[(3,4-dichlorophenyl)methyl]amino}butan-1-ol |
893583-63-6 | 5g |
$2152.0 | 2023-06-04 |
2-{(3,4-dichlorophenyl)methylamino}butan-1-ol 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
893583-63-6 (2-{(3,4-dichlorophenyl)methylamino}butan-1-ol) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:893583-63-6)2-{(3,4-dichlorophenyl)methylamino}butan-1-ol

清らかである:99%
はかる:1g
価格 ($):487.0